molecular formula C11H20Cl2N4O B8020231 N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride

N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride

Cat. No.: B8020231
M. Wt: 295.21 g/mol
InChI Key: PAHXGWIJMVHGIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride typically involves the condensation of acetylacetone with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved in its mechanism of action are often related to its ability to modulate biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)10-6-9(13-14-10)8-4-3-5-12-7-8;;/h6,8,12H,3-5,7H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXGWIJMVHGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=C1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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